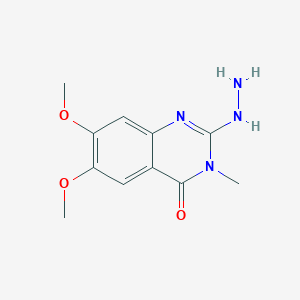

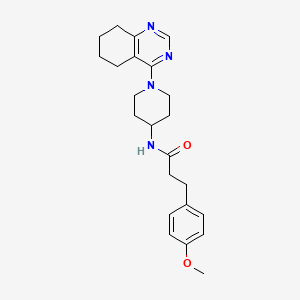

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, a compound’s description would include its IUPAC name, common names, and its role or uses in industry or research.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Tautomerism and Chemical Properties

- A study of the tautomerism of guanidines, including 2-hydrazino-3-phenylquinazolin-4(3H)-one, revealed its predominant existence in the imino tautomer form in DMSO solution (Ghiviriga et al., 2009).

Reaction with Trifluoromethyl-β-Diketones

- Research on the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones showed the formation of various compounds including unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines (Aggarwal et al., 2009).

Pharmacological Investigations

- A study synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, exploring its potential as H1-antihistaminic agents (Alagarsamy et al., 2005).

Synthesis of Quinazoline Derivatives

- Research on the synthesis of new 2-substituted quinazoline derivatives, involving reactions with hydrazino derivatives, highlighted the versatility of these compounds (Deshmukh et al., 2012).

Condensation and Triazoloquinazolines Synthesis

- A study demonstrated the condensation of 2-hydrazino-4(3H)-quinazolinone with bielectrophilic reagents to yield triazoloquinazolines, further contributing to our understanding of quinazoline chemistry (Badawy et al., 1990).

Formation of 1-Methyl[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-ones

- Research into the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone showed the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, indicating a complex reaction pathway (Danylchenko et al., 2015).

Synthesis and Antifungal Activity of Quinazolin-4(3H)-one Derivatives

- A novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared starting from 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, highlighting the compound's role in synthesizing heterocyclic compounds with potential antifungal activities (El-Hashash et al., 2015).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions or applications for the compound.

Eigenschaften

IUPAC Name |

2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFBXBXSAPOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)

![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)